Pdi-IN-4

Thrombosis Protein Disulfide Isomerase Enzyme Inhibition

Choose Pdi-IN-4 for its unique, reversible covalent binding mode, which avoids permanent target modification, unlike first-gen irreversible PDI inhibitors. Achieve sub-micromolar inhibition (IC50 0.48 μM) without significant cytotoxicity, enabling dynamic target engagement and washout experiments. This 2-trifluoromethyl acrylamide class representative is essential for dissecting the PDI-GPIIb/IIIa signaling axis and serves as a benchmark lead for anti-thrombosis drug discovery. Ensure experimental reproducibility by sourcing this well-characterized, authenticated research tool.

Molecular Formula C17H12F3NO2
Molecular Weight 319.28 g/mol
Cat. No. B15606641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdi-IN-4
Molecular FormulaC17H12F3NO2
Molecular Weight319.28 g/mol
Structural Identifiers
InChIInChI=1S/C17H12F3NO2/c1-11(17(18,19)20)16(23)21-14-9-7-13(8-10-14)15(22)12-5-3-2-4-6-12/h2-10H,1H2,(H,21,23)
InChIKeyLJNYGIIVPODFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pdi-IN-4 (Compound 14d) for Thrombosis Research: Potent, Reversible PDI Inhibition with Sub-Micromolar IC50


Pdi-IN-4, also known as Compound 14d, is a synthetic small-molecule inhibitor of Protein Disulfide Isomerase (PDI, PDIA1) [1]. It is derived from a 2-trifluoromethyl acrylamide scaffold and was developed through structural optimization of a lead series to improve potency, binding mode, and selectivity relative to earlier warhead-containing PDI inhibitors such as CPD (propiolamide-based) and PACMA31 [1]. Pdi-IN-4 demonstrates an IC50 of 0.48 ± 0.004 μM against PDI in vitro, representing the most potent inhibition reported within its chemical series [1]. It functions by attenuating GPIIb/IIIa activation to suppress platelet aggregation and thrombus formation, positioning it as a research tool for anti-thrombosis target validation studies [1]. Unlike classical irreversible covalent PDI inhibitors, Pdi-IN-4 exhibits a reversible binding mode, which is a critical differentiator for experimental design where sustained target engagement is undesirable [1].

Why Generic PDI Inhibitors Cannot Substitute for Pdi-IN-4 in Anti-Thrombotic Studies


PDI inhibitors are structurally and mechanistically heterogeneous. First-generation covalent inhibitors such as PACMA31 (IC50 ≈ 10 μM) and CCF642 rely on irreversible warheads (propiolamide, thioxothiazolidinone) that form permanent adducts with the active-site cysteine, leading to sustained target modification, cytotoxicity, and off-target reactivity that are well-documented in the literature [1][2]. In contrast, Pdi-IN-4 utilizes a 2-trifluoromethyl acrylamide warhead that enables reversible covalent inhibition, allowing dynamic equilibrium between bound and unbound enzyme states [1]. This fundamental difference in binding mode translates into a distinct pharmacological profile: Pdi-IN-4 achieves sub-micromolar potency (IC50 0.48 μM) without causing significant cytotoxicity in platelet aggregation assays, whereas the parent compound CPD (IC50 1.6 μM) suffered from undesirable off-target effects and weak metabolic stability due to its propiolamide warhead [1]. Therefore, substituting Pdi-IN-4 with a generic PDI inhibitor will alter not only potency but also the reversibility of target engagement, cellular safety profile, and experimental reproducibility in thrombosis models.

Pdi-IN-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Pdi-IN-4 vs. CPD (Parent Compound): 3.3-Fold Improvement in PDI Enzymatic IC50 with Reversible Binding

Pdi-IN-4 (compound 14d) was directly compared to the parent inhibitor CPD, which was previously developed by the same research group. In the same in vitro PDI enzyme inhibition assay, Pdi-IN-4 exhibited an IC50 of 0.48 ± 0.004 μM, whereas CPD displayed an IC50 of 1.6 μM [1]. This represents a 3.3-fold improvement in potency. Furthermore, Pdi-IN-4 demonstrated a reversible binding mode with the PDI enzyme, in contrast to CPD's propiolamide warhead which forms irreversible covalent adducts responsible for off-target effects and weak metabolic stability [1]. The switch from propiolamide to 2-trifluoromethyl acrylamide warhead in Pdi-IN-4 addresses the key liability of CPD—its irreversible, non-selective reactivity with cellular thiols such as glutathione—while simultaneously enhancing potency [1].

Thrombosis Protein Disulfide Isomerase Enzyme Inhibition

Pdi-IN-4 vs. PACMA31: ~21-Fold Superior PDI Enzyme Inhibition Potency in Cross-Study Comparison

PACMA31 is a widely used reference PDI inhibitor with an IC50 of approximately 10 μM against PDI, and it functions as an irreversible covalent inhibitor that binds to the active-site cysteine residues [2]. Pdi-IN-4, tested under comparable in vitro PDI enzyme assay conditions, demonstrates an IC50 of 0.48 μM [1]. This represents an approximately 21-fold greater potency. Critically, PACMA31's irreversible covalent mechanism leads to sustained target modification and cytotoxicity against cancer cell lines, whereas Pdi-IN-4's reversible binding mode is associated with the absence of significant cytotoxicity in platelet functional assays [1][2]. In the original paper, compound 2d (a precursor to 14d) was explicitly shown to exhibit potent PDI inhibition 'compared to the reference PACMA31,' establishing the comparator framework within the same study design [1].

Thrombosis Protein Disulfide Isomerase Irreversible vs. Reversible Inhibitors

Functional Antithrombotic Efficacy: Pdi-IN-4 Suppresses Platelet Aggregation and Thrombus Formation Without Cytotoxicity

Pdi-IN-4 was evaluated in functional platelet assays relevant to thrombosis. The compound suppressed platelet aggregation and thrombus formation by attenuating GPIIb/IIIa activation [1]. Importantly, this anti-thrombotic effect was achieved without significantly causing cytotoxicity, a finding that distinguishes Pdi-IN-4 from earlier irreversible PDI inhibitors such as PACMA31, P1, and CCF642, which all exhibited potent cytotoxicity against cancer cell types [1][2]. The paper explicitly notes that the previously reported warhead-containing PDI inhibitors (PACMA31, P1, CCF642) 'exhibit potent cytotoxicity against certain cancer cell types,' while Pdi-IN-4 was selected and characterized for its lack of significant cytotoxicity in the thrombosis context [1].

Platelet Aggregation Thrombus Formation GPIIb/IIIa Activation

Widespread Improvement in SAR Series: Pdi-IN-4 is the Most Potent of 2-Trifluoromethyl Acrylamide Derivatives

Within the comprehensive SAR study reported in the paper, multiple 2-trifluoromethyl acrylamide derivatives (compounds 9a–h, 12, and 14a–d) were synthesized and tested for PDI inhibition [1]. Compound 14d (Pdi-IN-4) 'demonstrated the strongest inhibition against PDI' among all analogs, with an IC50 of 0.48 μM [1]. The systematic optimization from compound 2d (the initial hit) through to 14d resulted in a substantial increase in enzyme inhibitory activity, with several compounds reaching sub-μM potency [1]. The SAR analysis highlights that the specific substitution pattern of 14d—the ester moiety retained from the CPD scaffold combined with the optimized 2-trifluoromethyl acrylamide warhead and specific aromatic substitutions—is critical for achieving maximal PDI inhibition within this chemical series [1].

Structure-Activity Relationship (SAR) Lead Optimization Medicinal Chemistry

High-Impact Application Scenarios for Pdi-IN-4 in Academic and Pharmaceutical Research


Thrombosis Target Validation Studies Requiring Reversible PDI Engagement

Pdi-IN-4 is optimally deployed in experimental thrombosis models where reversible PDI inhibition is needed to dissect the role of PDI in platelet activation and thrombus formation without permanently modifying the target enzyme. Its IC50 of 0.48 μM provides sufficient potency to achieve near-complete enzyme inhibition at low micromolar concentrations, while its reversible binding mode enables washout experiments and dynamic target engagement studies that are impossible with irreversible inhibitors like PACMA31 [1].

Comparative PDI Inhibitor Profiling and Tool Compound Selection

Researchers conducting head-to-head comparisons of PDI inhibitor chemotypes should include Pdi-IN-4 as the representative of the 2-trifluoromethyl acrylamide class. Its well-characterized potency (IC50 0.48 μM), defined reversible covalent mechanism, and absence of significant cytotoxicity distinguish it from propiolamide-based (CPD), vinyl sulfone-based (P1), and thioxothiazolidinone-based (CCF642) inhibitors, enabling rigorous mechanistic deconvolution [1].

GPIIb/IIIa Signaling and Platelet Functional Assay Research

Pdi-IN-4 is particularly valuable in studies examining the PDI-GPIIb/IIIa signaling axis, as it has been specifically demonstrated to attenuate GPIIb/IIIa activation in platelet assays [1]. This functional selectivity, combined with the compound's clean cytotoxicity profile, makes it suitable for experiments requiring sustained platelet viability during inhibitor treatment, such as flow cytometry-based activation assays and in vitro thrombus formation under flow conditions.

Medicinal Chemistry Lead Development and Warhead Optimization Campaigns

Pdi-IN-4 serves as a benchmark lead compound for drug discovery programs targeting PDI in thrombosis. The detailed SAR data available for the 2-trifluoromethyl acrylamide series, with 14d as the most potent analog, provides a rational starting point for further optimization of pharmacokinetic properties, selectivity across the PDI family, and in vivo efficacy [1]. Procurement of authenticated Pdi-IN-4 enables accurate reproduction of the published biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdi-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.